molecular formula C21H14O3 B14165618 3-Methyl-1-phenoxyanthracene-9,10-dione CAS No. 926926-20-7

3-Methyl-1-phenoxyanthracene-9,10-dione

Cat. No.: B14165618
CAS No.: 926926-20-7
M. Wt: 314.3 g/mol
InChI Key: PWTUUHVJFWBTCY-UHFFFAOYSA-N
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Description

3-Methyl-1-phenoxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a phenoxy group at the 1-position and a methyl group at the 3-position on the anthracene-9,10-dione core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes .

Preparation Methods

The synthesis of 3-Methyl-1-phenoxyanthracene-9,10-dione typically involves the functionalization of anthracene-9,10-dione. One common synthetic route includes the Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst to introduce the 9,10-dione functionality.

Industrial production methods for anthracene derivatives often involve large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

3-Methyl-1-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the anthracene-9,10-dione core to anthracene or its partially reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The phenoxy and methyl groups can undergo electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while reduction can produce hydroanthracenes .

Scientific Research Applications

3-Methyl-1-phenoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenoxyanthracene-9,10-dione involves its interaction with molecular targets through various pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, its photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

3-Methyl-1-phenoxyanthracene-9,10-dione can be compared with other anthracene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and photophysical behavior, making it suitable for specialized applications in research and industry .

Properties

CAS No.

926926-20-7

Molecular Formula

C21H14O3

Molecular Weight

314.3 g/mol

IUPAC Name

3-methyl-1-phenoxyanthracene-9,10-dione

InChI

InChI=1S/C21H14O3/c1-13-11-17-19(18(12-13)24-14-7-3-2-4-8-14)21(23)16-10-6-5-9-15(16)20(17)22/h2-12H,1H3

InChI Key

PWTUUHVJFWBTCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

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